beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide
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Overview
Description
beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide: is a chemical compound with the molecular formula C22H27BrN2 and a molecular weight of 399.36718 . It is known for its complex structure, which includes a piperidine ring substituted with methyl and diphenyl groups, and a butyronitrile moiety. This compound is primarily used in industrial and research settings .
Preparation Methods
The synthesis of beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide involves multiple steps, starting with the formation of the piperidine ring. The synthetic route typically includes:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of methyl and diphenyl groups to the piperidine ring.
Addition of the Butyronitrile Moiety: This step involves the reaction of the substituted piperidine with butyronitrile under specific conditions.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide can be compared with other similar compounds, such as:
- alpha,alpha-Diphenylpiperidine-1-butyronitrile
- beta-Methyl-alpha,alpha-diphenylpiperidine-1-propionitrile
- beta-Methyl-alpha,alpha-diphenylpiperidine-1-acetonitrile
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications .
Properties
CAS No. |
93942-54-2 |
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Molecular Formula |
C22H27BrN2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-methyl-2,2-diphenyl-4-piperidin-1-ylbutanenitrile;hydrobromide |
InChI |
InChI=1S/C22H26N2.BrH/c1-19(17-24-15-9-4-10-16-24)22(18-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21;/h2-3,5-8,11-14,19H,4,9-10,15-17H2,1H3;1H |
InChI Key |
WLAKYNHCKSBYML-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCCC1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
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